Methyl 2-amino-5-thiocyanatobenzoate
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Overview
Description
Methyl 2-amino-5-thiocyanatobenzoate is an organic compound with the molecular formula C10H10N2O3S. It is a yellow solid with a melting point of 160-165°C and a boiling point of 422°C at 760 mmHg . This compound is known for its unique chemical structure, which includes an amino group, a methoxy group, and a thiocyanate group attached to a benzoate ester.
Preparation Methods
The synthesis of Methyl 2-amino-5-thiocyanatobenzoate typically involves the reaction of 2-methoxy-4-nitrobenzoic acid with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Methyl 2-amino-5-thiocyanatobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethyl acetate, and methanol, as well as catalysts like palladium or platinum.
Scientific Research Applications
Methyl 2-amino-5-thiocyanatobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various assays to evaluate its effects on different biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-thiocyanatobenzoate involves its interaction with specific molecular targets and pathways. The thiocyanate group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes like DNA replication and protein synthesis .
Comparison with Similar Compounds
Methyl 2-amino-5-thiocyanatobenzoate can be compared with other similar compounds, such as:
Methyl 4-amino-2-methoxy-5-thiocyanobenzoate: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-Amino-5-thiocyanatobenzoic acid methyl ester: Another closely related compound with similar applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-amino-5-thiocyanatobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)7-4-6(14-5-10)2-3-8(7)11/h2-4H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPZBRDJSOXWJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)SC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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